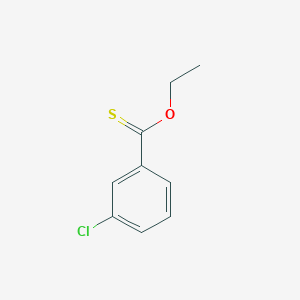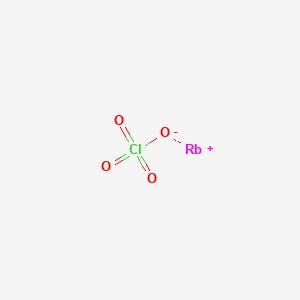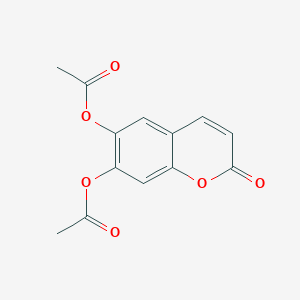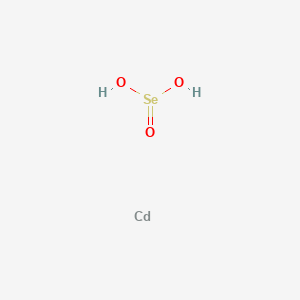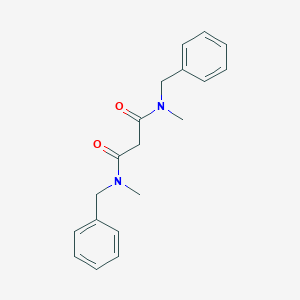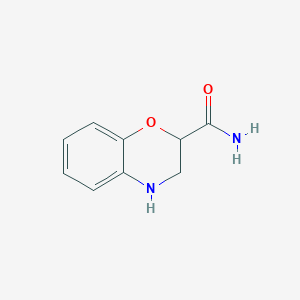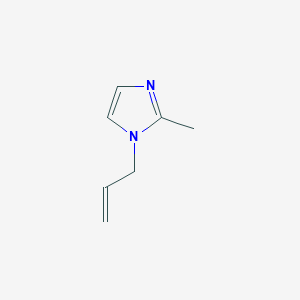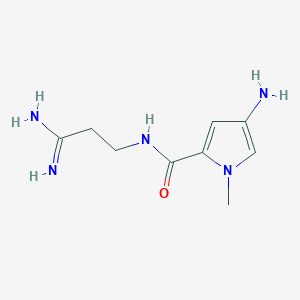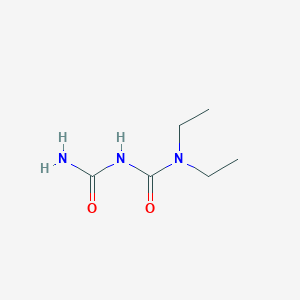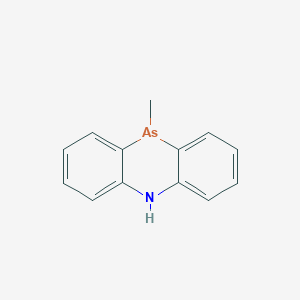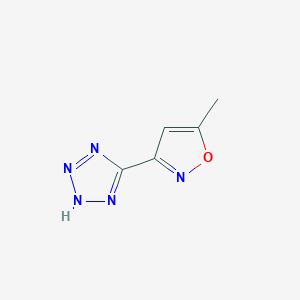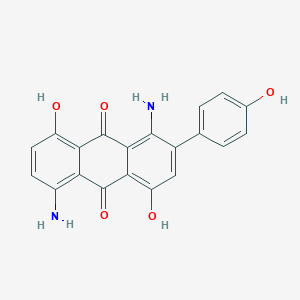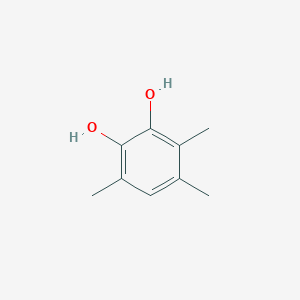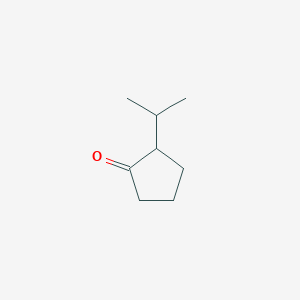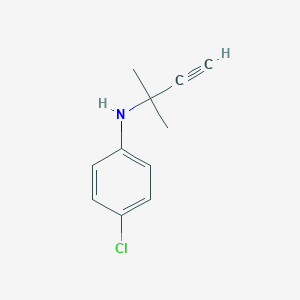
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline
Descripción general
Descripción
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline is a chemical compound with the molecular formula C11H12ClN. It is used in the synthesis of new aniline derivatives .
Synthesis Analysis
The synthesis of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline involves modifying aniline monomers with various characteristics. A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .Molecular Structure Analysis
The molecular structure of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline was confirmed by various spectroscopic techniques such as proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline result in the formation of polymers. These polymers exist in protonated emeraldine forms . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects .Physical And Chemical Properties Analysis
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline has a molecular weight of 193.67 g/mol. The compound has a density of 1.157g/cm3 . The boiling point is 355.7ºC at 760mmHg .Aplicaciones Científicas De Investigación
Catalytic Applications : The Palladium(II)-catalyzed amination of isoprene with aniline, using systems that could involve derivatives similar to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, leads to products like N-(3-methylbut-2-en-1-yl)aniline with high selectivity and yield, indicating potential applications in catalysis (Petrushkina et al., 2005).
Electronic Structure Analysis : Density Functional Theory (DFT) studies on anions of aniline and its derivatives, including structures related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, provide insights into molecular and electronic structures, vibrational frequencies, and infrared intensities, crucial for understanding electronic properties (Vakula et al., 2011).
Mesomorphic Properties : Research on chloro and methyl derivatives of N-[4-(4-Substituted benzoyloxy)benzylidene]anilines, which are structurally related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, show significant effects on mesomorphic properties, indicating potential applications in liquid crystal technology (Hasegawa et al., 1989).
Corrosion Inhibition : Schiff bases derived from anilines, including compounds structurally related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, have been studied for their inhibitive effect on the corrosion of mild steel in acidic solutions. This suggests potential applications in corrosion inhibition (Mistry & Jauhari, 2015).
Polymerization and Sensor Applications : A study on the polymerization of new aniline derivatives, including those similar to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, reveals their potential in creating polymers with applications as sensors, due to their sensitivity to moisture and ammonia (Mustafin et al., 2021).
Antimicrobial Agents : Compounds like 4-Chloro-3-coumarin aldehyde reacted with different anilines, including derivatives of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, have shown promising results as antimicrobial agents, indicating potential pharmaceutical applications (Bairagi et al., 2009).
Drug Development : Synthesis studies of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases, structurally related to 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, and their in vitro antibacterial activity suggest potential applications in drug development (PradeepP. et al., 2015).
Environmental Monitoring : The presence of aromatic amines, including chloroanilines in surface waters, highlights the importance of monitoring and managing environmental pollution. Derivatives of anilines like 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline could be relevant in environmental chemistry and pollution studies (Wegman & Korte, 1981).
Direcciones Futuras
The future directions for the use of 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline could involve its use in the design of chemical sensors due to the high sensitivity of its polymer derivatives to moisture and ammonia . Additionally, the compound could be used in the synthesis of new aniline derivatives with improved solubility .
Propiedades
IUPAC Name |
4-chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h1,5-8,13H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFOHDYWIFTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611859 | |
| Record name | 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
CAS RN |
14465-32-8 | |
| Record name | 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



